molecular formula C7H10F3NO2S B2438216 (3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide CAS No. 2209078-35-1

(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide

Cat. No.: B2438216
CAS No.: 2209078-35-1
M. Wt: 229.22
InChI Key: SKJQMINUCINOTD-RITPCOANSA-N
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Description

(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide is a useful research compound. Its molecular formula is C7H10F3NO2S and its molecular weight is 229.22. The purity is usually 95%.
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Properties

IUPAC Name

(3aR,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2S/c8-7(9,10)6-4-11-3-5(6)1-2-14(6,12)13/h5,11H,1-4H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJQMINUCINOTD-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2(C1CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@@]2([C@H]1CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound characterized by a thieno-pyrrole structure. The presence of a trifluoromethyl group significantly influences its biological and chemical properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C7H10F3N O2S
  • Molecular Weight : 229.22 g/mol
  • IUPAC Name : 6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide
  • Canonical SMILES : C1CS(=O)(=O)C2(C1CNC2)C(F)(F)F

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to optimize yield and purity. Techniques such as chromatography are often utilized for purification purposes.

The biological activity of this compound is primarily attributed to its structural features that enhance its interaction with biological targets. The trifluoromethyl group can augment binding affinity and alter pharmacokinetics when compared to non-fluorinated analogs.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities:

  • Anti-inflammatory Activity : Some derivatives have shown promising anti-inflammatory effects in vitro and in vivo. For example, studies have indicated that pyrrole derivatives can outperform standard anti-inflammatory drugs like ibuprofen in certain assays .
  • Antimicrobial Activity : Compounds in this class have been evaluated for their antimicrobial properties. The structure-activity relationships (SAR) suggest that modifications can lead to enhanced efficacy against specific pathogens .

Case Studies

  • Anti-inflammatory Studies : A study highlighted the synthesis of new pyrrole derivatives and their evaluation for anti-inflammatory activity. These compounds demonstrated significant effects compared to established medications .
    Compound TypeActivity LevelComparison Drug
    Pyrrole DerivativeHighIbuprofen
  • Antimicrobial Evaluation : Another study focused on the antimicrobial potency of various pyrrole derivatives. The findings suggested that certain modifications could lead to increased effectiveness against bacterial strains .

Future Directions

Research continues to explore the full potential of this compound in drug development. Its unique structural characteristics make it a candidate for further investigation in various therapeutic areas.

Q & A

Q. What established synthetic routes are available for (3aR,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization, fluorination, and oxidation. Key approaches include:
  • Cyclocondensation : Using thiophene derivatives and pyrrolidine precursors under acidic conditions to form the bicyclic core .
  • Trifluoromethylation : Introducing the CF₃ group via radical or nucleophilic pathways, requiring anhydrous conditions and catalysts like CuI .
  • Sulfone Formation : Oxidation of thioether intermediates with m-CPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxide moiety .
  • Critical Factors : Temperature control (0–25°C for fluorination), solvent polarity (DMF for cyclization), and purification via column chromatography (silica gel, hexane/EtOAc gradients) to maintain >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, CF₃-coupled signals) and carbon types (e.g., sulfone carbons at ~110 ppm) .
  • IR Spectroscopy : Confirm sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and CF₃ vibrations near 1250 cm⁻¹ .
  • HRMS (ESI) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂F₃NO₂S: 274.0592) .
  • X-ray Crystallography (if available): Resolve stereochemistry at the 3aR and 6aR positions .

Q. What are the key challenges in scaling up laboratory synthesis for research applications?

  • Methodological Answer :
  • Purification : Large-scale column chromatography is inefficient; switch to recrystallization (e.g., CH₂Cl₂/MeOH mixtures) .
  • Exothermic Reactions : Use controlled addition of reagents (e.g., slow m-CPBA addition during oxidation) and cooling systems .
  • Solvent Recovery : Optimize solvent reuse (e.g., DMF distillation) to reduce costs and environmental impact .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance stereoselectivity at the 6aR position .
  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/IPA gradients (90:10) to separate enantiomers; monitor purity >99% .
  • Kinetic Resolution : Leverage enzyme-mediated reactions (e.g., lipases) to selectively hydrolyze undesired stereoisomers .

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The CF₃ group increases electrophilicity at adjacent carbons, enhancing nucleophilic substitution reactivity (e.g., SN2 at C-6a) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (tested via LC-MS/MS with NADPH cofactors) .
  • Target Binding : Molecular docking (AutoDock Vina) shows CF₃ forms hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors) .

Q. What computational methods predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite to estimate logP (2.1) and biodegradability (BIOWIN <2.0 indicates persistence) .
  • DFT Calculations : Simulate hydrolysis pathways (Gaussian 09, B3LYP/6-31G*) to identify stable intermediates .
  • Environmental Simulation : Test photodegradation in UV chambers (λ = 254 nm) with HPLC monitoring; half-life ~14 days in aqueous media .

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